![molecular formula C6H2ClN5 B1429801 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 1004991-91-6](/img/structure/B1429801.png)
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Overview
Description
“4-chloro-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the CAS Number: 5399-92-8 . It has a molecular weight of 154.56 . The IUPAC name for this compound is 4-chloro-1H-pyrazolo[3,4-d]pyrimidine .
Molecular Structure Analysis
The InChI code for “4-chloro-1H-pyrazolo[3,4-d]pyrimidine” is 1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H,7,8,9,10) .
Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile” are not available, related pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activities against certain enzymes .
Physical And Chemical Properties Analysis
The boiling point of “4-chloro-1H-pyrazolo[3,4-d]pyrimidine” is 348.3°C at 760 mmHg . It is a solid compound and should be stored in an inert atmosphere, under -20°C .
Scientific Research Applications
Synthesis of Biologically Active Derivatives
Pyrazolo[3,4-d]pyrimidines are known for their biological activity, which makes them valuable in medicinal chemistry. The chloro group in the 4-position of 1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile provides a reactive site for further functionalization . Researchers have synthesized various derivatives by modifying this compound, aiming to discover new pharmacologically active molecules.
Antibacterial Agents
Studies have reported the antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been tested against Gram-positive and Gram-negative bacteria, showing potential as antibacterial agents . The presence of the nitrile group may influence the compound’s interaction with bacterial enzymes or proteins, contributing to its antibacterial properties.
CDK2 Inhibition for Cancer Therapy
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in the design of CDK2 inhibitors. CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a promising strategy for cancer therapy. Compounds based on this scaffold have shown significant inhibitory activity against CDK2, with potential applications in targeted cancer treatments .
Anticancer Activity
Apart from CDK2 inhibition, pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their direct anticancer activity. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells . The structural similarity to purine bases may allow these compounds to interfere with DNA replication or repair mechanisms in cancer cells.
Molecular Docking Studies
The pyrazolo[3,4-d]pyrimidine core has been used in molecular docking studies to explore its binding affinity to various biological targets. These studies help in understanding the compound’s mode of action and optimizing its structure for better therapeutic efficacy .
Drug-Likeness and ADMET Prediction
In silico studies, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and drug-likeness evaluations, have been conducted on pyrazolo[3,4-d]pyrimidine derivatives. These studies are crucial for predicting the pharmacokinetic properties and potential as drug candidates .
Mechanism of Action
Target of Action
The primary target of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the active site of CDK2 through essential hydrogen bonding . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile affects the cell cycle progression pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the induction of apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is the significant inhibition of cell growth. The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Safety and Hazards
Future Directions
Given the promising anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives, future research could focus on the development of novel derivatives with improved selectivity and potency. Additionally, further exploration of the mechanism of action and potential applications in other therapeutic areas could also be beneficial .
properties
IUPAC Name |
4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN5/c7-5-4-3(1-8)11-12-6(4)10-2-9-5/h2H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMAUCEIIBYOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856604 | |
Record name | 4-Chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1004991-91-6 | |
Record name | 4-Chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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